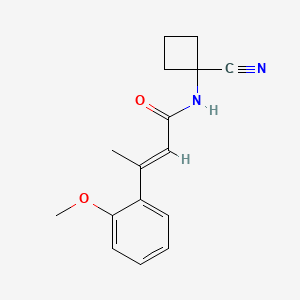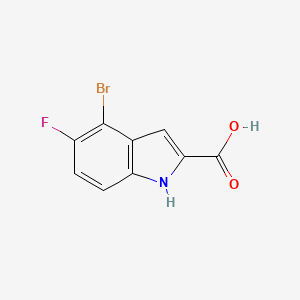
6-methyl-5-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-5-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-5-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research into the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from precursors like visnaginone and khellinone, illustrates the compound's potential in developing new anti-inflammatory and analgesic agents. These compounds were found to exhibit cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the chemical's role in medicinal chemistry for creating new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity
Compounds with similar structures have been synthesized and tested for anticonvulsant activity, suggesting that the compound may have potential applications in neuropharmacology. Specifically, derivatives of pyrrolidine-diones have shown significant activity in seizure models, indicating their utility in developing treatments for epilepsy and related disorders (Kamiński, Rzepka, & Obniska, 2011).
Antimicrobial Applications
The synthesis of substituted pyrimidines and quinazolines for antimicrobial studies showcases the potential of related compounds in combating bacterial and fungal infections. These studies reveal that such compounds can be designed to exhibit promising antibacterial and antifungal activities, which is crucial for addressing antibiotic resistance issues (Vidule, 2011).
Photo-induced Electron Transfer
Studies on naphthalimides with piperazine substituents, exhibiting luminescent properties and photo-induced electron transfer, suggest applications in materials science, especially in the development of optical materials and sensors. The ability to undergo photo-induced reactions makes such compounds valuable for designing novel photonic devices (Gan, Chen, Chang, & Tian, 2003).
Lipid Peroxidation Inhibition
Compounds like 21-amino steroids, structurally related to the query compound, have been identified as potent inhibitors of lipid peroxidation. This property is particularly relevant in researching conditions associated with oxidative stress, offering a pathway to discovering new antioxidants that could mitigate damage in neurological disorders, cardiovascular diseases, and aging (Braughler, Pregenzer, Chase, Duncan, Jacobsen, & Mccall, 1987).
Propiedades
IUPAC Name |
6-methyl-5-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-11-14(16(27)23-17(28)22-11)10-15(26)25-7-5-24(6-8-25)13-4-2-3-12(9-13)18(19,20)21/h2-4,9H,5-8,10H2,1H3,(H2,22,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZWYGKJNQSUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)


![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)
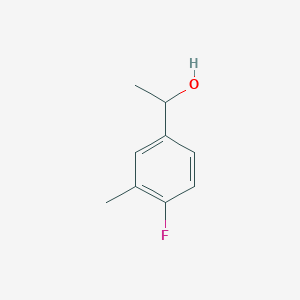
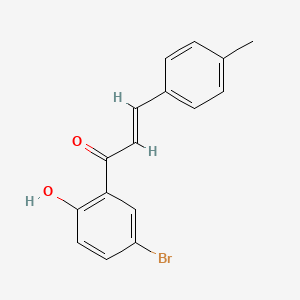
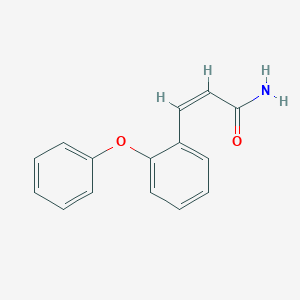

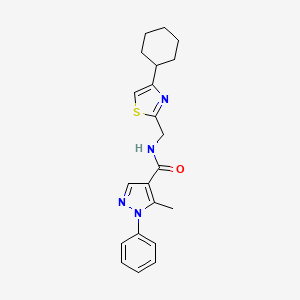
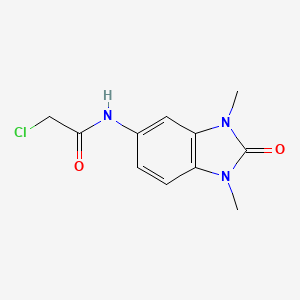
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2379347.png)
